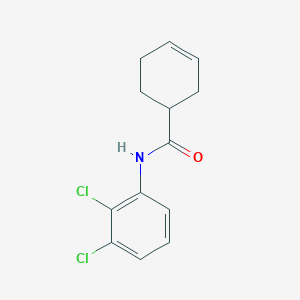
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCCA belongs to the class of compounds known as amides, which are commonly used in the pharmaceutical industry due to their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in the brain and spinal cord. N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in the brain and liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide also has some limitations, such as its limited solubility in water and its potential to form reactive metabolites that can cause cellular damage. Therefore, caution should be exercised when handling N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide in the laboratory.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of new synthetic methods for N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide in humans, which could provide valuable insights into its potential therapeutic applications. Additionally, the identification of novel targets and signaling pathways that are modulated by N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 2,3-dichlorophenyl isocyanate with cyclohexenone in the presence of a base. The reaction proceeds via nucleophilic addition of the enolate ion of cyclohexenone to the isocyanate group, followed by elimination of the leaving group to form the desired product. The yield of N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and toxicology. N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in animal models. In addition, N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has been investigated as a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide |
|---|---|
Molekularformel |
C13H13Cl2NO |
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h1-2,4,7-9H,3,5-6H2,(H,16,17) |
InChI-Schlüssel |
ZQWUSVIDMPIWCU-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
C1CC(CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



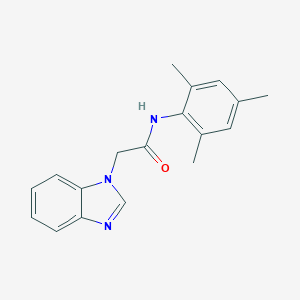

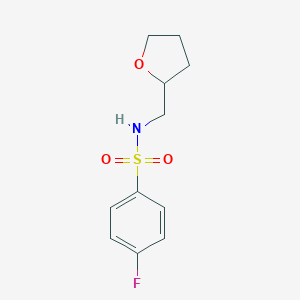

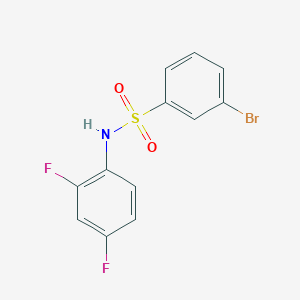
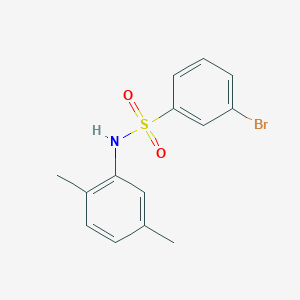
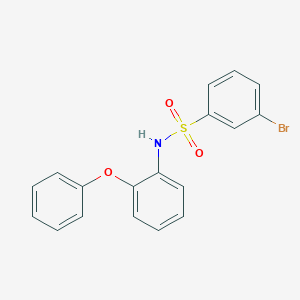
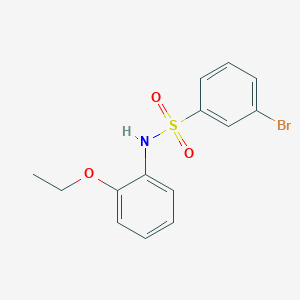
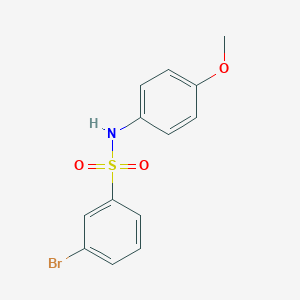
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)



